Erigoster B
Descripción general
Descripción
Erigoster B is the active component of Erigeron breviscapus (Vant.) Hand.-Mazz., an important Chinese herb . It has neuroprotective effects and can be used to prepare anti-nerve damage reagents to inhibit various nerve cell damage . It can also be used for cardio-cerebrovascular and tumor research .
Molecular Structure Analysis
The molecular weight of Erigoster B is 544.46 and its formula is C26H24O13 . The exact structure is not provided in the available resources.Aplicaciones Científicas De Investigación
Active Compound in Erigeron breviscapus : Erigeron breviscapus, a widely used Chinese herb, contains major active compounds including scutellarin, 1,5-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and Erigoster B. Research aimed to understand the influence of environmental factors on the concentrations of these compounds, which may aid in improving cultivation methods for enhanced yields of these active compounds in the herb (Li et al., 2013).
Correlation with Environmental Factors : The study found that concentrations of certain compounds (1,5-dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid) in Erigeron breviscapus were correlated with environmental factors such as latitude, annual average temperature, and precipitation. However, there was no direct evidence provided for Erigoster B's correlation with these environmental factors (Li et al., 2013).
Potential for Yield Improvement : By changing cultivation conditions, it may be possible to significantly improve the yields of compounds in Erigeron breviscapus. While this includes compounds like 1,5-dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid, the potential for enhancing Erigoster B yield through environmental manipulation remains an area for further research (Li et al., 2013).
Chemical Analysis and Isolation : In a separate study, phenolic compounds from Erigeron breviscapus were isolated and analyzed, including a compound closely related to Erigoster B, named Erigoster A. This research primarily focused on the chemical characterization of these compounds, which could provide a basis for understanding the properties and potential applications of Erigoster B (Yue et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O13/c27-15-5-1-13(9-17(15)29)3-7-21(31)36-12-20-24-23(33)19(11-26(38-20,39-24)25(34)35)37-22(32)8-4-14-2-6-16(28)18(30)10-14/h1-10,19-20,23-24,27-30,33H,11-12H2,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIILNOCOQHUXGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C(OC1(O2)C(=O)O)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erigoster B |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.